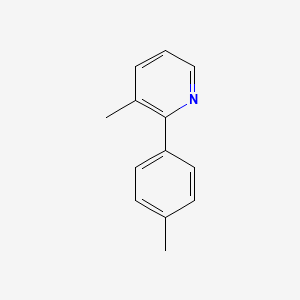

3-Methyl-2-(p-tolyl)pyridine

描述

Significance of Pyridine (B92270) Scaffold in Chemical and Biological Sciences

The pyridine ring is a ubiquitous motif found in a multitude of naturally occurring compounds, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as coenzymes such as NAD and NADP. dovepress.com Its presence extends to a wide range of alkaloids, which are plant-derived compounds with significant physiological effects. rsc.org This natural prevalence has long signaled the biological importance of the pyridine core.

In the realm of synthetic chemistry, the pyridine scaffold is a cornerstone of drug discovery and development. mdpi.com Over 7,000 existing drug molecules incorporate a pyridine nucleus, a testament to its favorable properties. rsc.org The nitrogen atom in the pyridine ring imparts weak basicity and enhances aqueous solubility, characteristics that can significantly improve the pharmacological profile of a drug candidate. mdpi.comnih.gov Pyridine-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. dovepress.commdpi.com The versatility of the pyridine ring allows for its functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. nih.gov

Overview of Arylpyridines in Contemporary Research

Among the vast class of pyridine derivatives, arylpyridines, which feature a phenyl or other aromatic group directly attached to the pyridine ring, have garnered considerable interest in contemporary research. This is largely due to their applications in medicinal chemistry, catalysis, and materials science. The introduction of an aryl group can significantly influence the photophysical and electronic properties of the pyridine system, leading to the development of novel materials for applications such as organic light-emitting diodes (OLEDs).

The synthesis of arylpyridines has been a major focus, with numerous methods developed to facilitate their construction. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for forging the crucial carbon-carbon bond between the pyridine and aryl rings. researchgate.netsmolecule.com More recent research has also explored direct C-H arylation methods, which offer a more atom-economical and sustainable approach to these valuable compounds. chemrxiv.org These synthetic advancements have made a diverse array of functionalized arylpyridines readily accessible, fueling further exploration of their properties and applications.

Rationale for Investigating 3-Methyl-2-(p-tolyl)pyridine and its Analogues

The specific compound, this compound, represents a compelling target for chemical investigation. It belongs to the class of 2-arylpyridines, with a methyl group at the 3-position of the pyridine ring and a p-tolyl group (a phenyl ring with a methyl group at the para position) at the 2-position. ontosight.ai The rationale for studying this particular molecule and its analogues is multifaceted.

The synthesis of this compound can be achieved through various organic synthesis methods, including cross-coupling reactions and condensation reactions. ontosight.ai The investigation of its synthesis provides a platform for developing and refining catalytic methodologies.

Furthermore, pyridine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a scaffold for the development of new therapeutic agents. ontosight.ai Its potential applications in the pharmaceutical industry are significant, with pyridine derivatives showing promise as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai By studying the structure-activity relationships of this compound and its analogues, researchers can gain valuable insights for the design of more potent and selective drugs.

The study of its analogues, where the methyl or p-tolyl groups are varied, allows for a systematic exploration of how structural modifications affect the compound's properties. This can lead to the discovery of new compounds with enhanced or entirely new functionalities, contributing to the broader fields of medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-2-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRDKQYQAMRCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30982845 | |

| Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64291-96-9 | |

| Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64291-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-(p-tolyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-(p-tolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiles of 3 Methyl 2 P Tolyl Pyridine Analogues

Derivatization Strategies via Pyridine (B92270) Core Modification

The functionalization of the pyridine core in 2,3-disubstituted analogues of 3-Methyl-2-(p-tolyl)pyridine can be achieved through several strategic approaches, primarily involving metalation and transition-metal-catalyzed cross-coupling reactions.

Directed Ortho-Metalation (DoM): Directed lithiation is a powerful technique for the regioselective functionalization of pyridine derivatives. clockss.org In principle, for a 2,3-disubstituted pyridine, lithiation can be directed to specific positions depending on the directing ability of the substituents and the steric hindrance they impose. researchgate.net For analogues of this compound, the nitrogen atom of the pyridine ring can direct metalation to the C6 position. However, the presence of the bulky p-tolyl group at C2 and the methyl group at C3 can influence the regioselectivity. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often necessary to prevent nucleophilic addition to the pyridine ring's C=N bond. clockss.org Once the lithiated intermediate is formed, it can react with a variety of electrophiles to introduce new functional groups.

| Reagent System | Potential Site of Lithiation | Subsequent Reaction with Electrophile (E+) | Product Type |

| n-BuLi / TMEDA | C6 | Quenching with E+ | 6-substituted-3-methyl-2-(p-tolyl)pyridine |

| LDA / THF | C6 | Reaction with aldehydes, ketones, etc. | 6-functionalized derivatives |

| LTMP / Et2O | C6 | Trapping with various electrophiles | 6-substituted analogues |

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone for building molecular complexity on pyridine scaffolds. nih.gov For derivatives of this compound that are pre-functionalized with a halogen (e.g., a chloro or bromo substituent on the pyridine ring), reactions like the Suzuki-Miyaura, and Buchwald-Hartwig couplings can be employed to introduce new aryl, alkyl, or amino groups. rsc.org

For instance, a hypothetical 5-bromo-3-methyl-2-(p-tolyl)pyridine could undergo a Suzuki-Miyaura coupling with an arylboronic acid to yield a 5-aryl derivative. The efficiency of these couplings can be influenced by the electronic properties of the substituents on both coupling partners.

| Reaction Type | Reactants | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | 5-Bromo-3-methyl-2-(p-tolyl)pyridine + ArB(OH)2 | Pd(PPh3)4 / Base | 5-Aryl-3-methyl-2-(p-tolyl)pyridine |

| Buchwald-Hartwig | 5-Bromo-3-methyl-2-(p-tolyl)pyridine + R2NH | Pd(OAc)2 / BINAP / Base | 5-(Dialkylamino)-3-methyl-2-(p-tolyl)pyridine |

Reactions Involving the p-Tolyl Moiety

The p-tolyl group in this compound offers additional sites for chemical modification, namely the aromatic ring and the benzylic methyl group.

Electrophilic Aromatic Substitution: The p-tolyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of its methyl group and the attached pyridine ring (which can be either activating or deactivating depending on the reaction conditions and the position of attack). Substituents are typically directed to the ortho and para positions relative to the existing methyl group. chemguide.co.uk Given that the para position is occupied by the pyridine ring, electrophilic attack would be expected to occur at the positions ortho to the methyl group. Reactions such as nitration or halogenation would introduce functional groups onto the tolyl ring. nih.govscispace.com

Reactions at the Benzylic Methyl Group: The methyl group of the p-tolyl moiety is a benzylic position and is susceptible to radical halogenation or oxidation. For example, reaction with N-bromosuccinimide (NBS) under radical initiation conditions could lead to the formation of 2-(4-(bromomethyl)phenyl)-3-methylpyridine. This brominated intermediate can then serve as a handle for further nucleophilic substitutions. Oxidation of the methyl group, for instance with potassium permanganate, could yield the corresponding carboxylic acid, 4-(3-methylpyridin-2-yl)benzoic acid.

| Reaction Type | Reagent | Conditions | Product |

| Nitration | HNO3 / H2SO4 | Controlled temperature | 3-Methyl-2-(4-methyl-3-nitrophenyl)pyridine |

| Bromination (ring) | Br2 / FeBr3 | Lewis acid catalyst | 3-Methyl-2-(3-bromo-4-methylphenyl)pyridine |

| Bromination (benzylic) | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl4 | 2-(4-(Bromomethyl)phenyl)-3-methylpyridine |

| Oxidation (benzylic) | KMnO4 | Heat, aqueous base | 4-(3-Methylpyridin-2-yl)benzoic acid |

Substituent Effects on Reactivity

The reactivity of this compound analogues is significantly influenced by the electronic and steric nature of their substituents. The pyridine nitrogen makes the ring electron-deficient, which generally deactivates it towards electrophilic substitution but activates it for nucleophilic attack, particularly if a leaving group is present. youtube.com

Electronic Effects: The methyl group at the C3 position and the p-tolyl group at the C2 position are both electron-donating groups. Their presence increases the electron density of the pyridine ring compared to unsubstituted pyridine, which can facilitate electrophilic attack on the ring, although such reactions are still challenging. youtube.com In the context of C-H activation reactions on the tolyl ring, electron-donating groups on the pyridine ring generally enhance the reaction rate, while electron-withdrawing groups can have the opposite effect. rsc.org

Steric Effects: The 3-methyl group provides steric hindrance around the C2 and C4 positions of the pyridine ring. This can influence the regioselectivity of reactions. For instance, in directed metalation, the approach of the bulky metalating agent to the C4 position might be hindered. researchgate.net Similarly, the 2-p-tolyl group sterically shields the C3 position and the pyridine nitrogen.

The interplay of these effects is crucial in determining the outcome of a reaction. For example, in palladium-catalyzed C-H functionalization directed by the pyridine nitrogen, the reaction typically occurs at the ortho position of the 2-aryl group. The electronic nature of substituents on this aryl group can significantly impact the yield, with electron-donating groups often leading to higher yields. rsc.org

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: The substitution pattern of this compound inherently controls the regioselectivity of many of its reactions.

On the Pyridine Ring: For electrophilic substitution, the electron-donating substituents would direct incoming electrophiles primarily to the C5 position, which is para to the C2-p-tolyl group and meta to the C3-methyl group. Nucleophilic aromatic substitution, if an appropriate leaving group is present (e.g., at C4 or C6), would proceed at that position, activated by the ring nitrogen. Directed metalation is generally expected at the C6 position, being ortho to the directing nitrogen atom. clockss.org

On the p-Tolyl Ring: As mentioned, electrophilic substitution on the p-tolyl ring is directed ortho to the methyl group. C-H activation reactions catalyzed by transition metals like palladium, rhodium, or ruthenium, and directed by the pyridine nitrogen, show high regioselectivity for the ortho C-H bonds of the 2-aryl substituent. rsc.orgsci-hub.se Therefore, for this compound, such reactions would functionalize the tolyl ring at the positions adjacent to the carbon atom bonded to the pyridine ring.

Stereoselectivity: While this compound itself is achiral, the introduction of new chiral centers can lead to stereoisomers. Stereoselective reactions can be achieved through the use of chiral catalysts or auxiliaries. For instance, the asymmetric synthesis of chiral 2,3-disubstituted piperidines, which are reduced derivatives of pyridines, has been accomplished with high enantioselectivity using copper-catalyzed cyclizative aminoboration. researchgate.netnih.gov Similarly, rhodium-catalyzed asymmetric reactions have been used to create enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors. nih.gov These methodologies suggest that stereoselective transformations of the pyridine core of this compound analogues are feasible, for example, through asymmetric reduction or addition reactions, leading to chiral piperidine (B6355638) derivatives. researchgate.netsemanticscholar.org

Advanced Spectroscopic and Structural Characterization of 3 Methyl 2 P Tolyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural assignment of 3-Methyl-2-(p-tolyl)pyridine can be achieved.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the tolyl substituent, and the methyl group at the 3-position.

The chemical shifts are influenced by the electronic effects of the nitrogen atom and the aromatic rings. Protons on the pyridine ring are typically deshielded and appear at lower fields. Based on data from related compounds like 3-methyl-2-phenylpyridine (B78825), the proton signals for this compound can be predicted. rsc.org The pyridine protons are expected to appear as multiplets in the aromatic region. For instance, in 3-methyl-2-phenylpyridine, the H6 proton of the pyridine ring appears as a doublet around δ 8.56 ppm, while the H4 and H5 protons appear as a doublet at δ 7.60 ppm and a doublet of doublets at δ 7.20 ppm, respectively. rsc.org

The four protons of the p-tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region, typically between δ 7.0 and δ 8.0 ppm. The two methyl groups, one directly attached to the pyridine ring and the other on the tolyl group, will each produce a singlet signal in the upfield region, generally between δ 2.0 and δ 2.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H6 | ~8.6 | d |

| Pyridine-H4 | ~7.6 | d |

| Pyridine-H5 | ~7.2 | dd |

| Tolyl-H (ortho to pyridyl) | ~7.5 | d |

| Tolyl-H (meta to pyridyl) | ~7.3 | d |

| Pyridine-CH₃ | ~2.4 | s |

| Tolyl-CH₃ | ~2.4 | s |

Predicted values are based on analogs such as 3-methyl-2-phenylpyridine. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment and hybridization of the carbon atoms.

The carbon atoms of the pyridine ring typically resonate in the δ 120-160 ppm range. The C2 and C6 carbons, being adjacent to the electronegative nitrogen, are generally found at the lower end of this field. acs.orgmdpi.com For the analogous 3-methyl-2-phenylpyridine, the pyridine carbons appear at δ 158.6 (C2), 146.9 (C6), 138.4 (C4), 130.7 (C3), and 122.0 (C5) ppm. rsc.org The carbons of the p-tolyl ring will show four signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (attached to the pyridine ring) and the carbon bearing the methyl group having distinct shifts. The two methyl carbons will appear as sharp signals in the upfield region, typically around δ 20 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C2 | ~158 |

| Pyridine-C6 | ~147 |

| Pyridine-C4 | ~138 |

| Pyridine-C3 | ~131 |

| Pyridine-C5 | ~122 |

| Tolyl-C (ipso) | ~137 |

| Tolyl-C (ortho) | ~129 |

| Tolyl-C (meta) | ~128 |

| Tolyl-C (para) | ~138 |

| Pyridine-CH₃ | ~20 |

| Tolyl-CH₃ | ~21 |

Predicted values are based on analogs such as 3-methyl-2-phenylpyridine and general data for substituted pyridines. rsc.orgacs.orgacs.org

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For this compound, cross-peaks would be observed between the coupled protons on the pyridine ring (H4-H5, H5-H6) and on the tolyl ring. This allows for the definitive assignment of adjacent protons within each aromatic system. ipb.pt

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.calibretexts.org A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (of which there are none in the parent compound). Quaternary carbons are absent in DEPT spectra. This technique would confirm the assignment of the two methyl carbons and the methine carbons of the aromatic rings, while the absence of signals would indicate the positions of the quaternary carbons. uvic.ca

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₃H₁₃N), the molecular weight is 183.25 g/mol . calpaclab.com

In an electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) at m/z = 183. The fragmentation of substituted pyridines is often characterized by the cleavage of bonds adjacent to the ring and rearrangements. nih.gov The ring nitrogen plays a significant role in directing the fragmentation pathways. acs.org Common fragmentation patterns for methylpyridines include the loss of a hydrogen atom to form an [M-1]⁺ ion, or the loss of HCN. nih.gov The bond between the pyridine and tolyl rings could also cleave, leading to fragments corresponding to the pyridyl and tolyl cations.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity | Description |

|---|---|---|

| 183 | [M]⁺ | Molecular Ion |

| 182 | [M-H]⁺ | Loss of a hydrogen atom |

| 168 | [M-CH₃]⁺ | Loss of a methyl radical |

| 92 | [C₆H₄CH₃]⁺ | Tolyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its aromatic and aliphatic components.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic ring stretching vibrations (C=C and C=N) for the pyridine and tolyl rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. pw.edu.pl

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings. Out-of-plane bending bands in the 650-900 cm⁻¹ region are particularly diagnostic. nist.govspectrabase.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Pyridine, Tolyl) |

| 2980-2850 | C-H stretch | Aliphatic (Methyl) |

| 1620-1580 | C=N stretch | Pyridine Ring |

| 1600-1450 | C=C stretch | Aromatic Rings |

| 1470-1430 | C-H bend | Methyl |

| 900-675 | C-H bend (out-of-plane) | Aromatic Rings |

Predicted values are based on general IR correlation tables and data for related compounds like methylpyridines. nist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles.

Table 5: Expected Structural Parameters from X-ray Crystallography for this compound

| Parameter | Expected Feature | Rationale |

|---|---|---|

| Pyridine-Tolyl Dihedral Angle | Non-zero (twisted conformation) | Steric hindrance between rings and substituents. |

| Bond Lengths/Angles | Consistent with sp² hybridization | Standard values for aromatic C-C, C-N, and C-H bonds. |

| Crystal Packing | π–π stacking, van der Waals forces | Intermolecular interactions governing the solid-state structure. |

Expectations are based on crystallographic data of similar substituted bi-aryl pyridine compounds. nih.govscispace.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise structural elucidation and confirmation of novel chemical entities. In the study of this compound and its derivatives, HRMS provides unambiguous determination of elemental composition through highly accurate mass measurements of the molecular ion and its fragments. This section details the advanced HRMS characterization of the parent compound and provides a framework for the analysis of its derivatives.

Molecular Formula Confirmation of this compound

The elemental composition of this compound is C₁₃H₁₃N. High-resolution mass spectrometry is utilized to confirm this molecular formula by measuring the exact mass of the protonated molecular ion ([M+H]⁺). The theoretical monoisotopic mass of this ion is calculated with high precision, and the experimentally measured value is expected to be in close agreement, typically within a few parts per million (ppm).

The theoretical exact mass of the [M+H]⁺ ion of this compound is calculated as follows:

13 Carbon atoms (¹²C) = 13 × 12.000000 = 156.000000 Da

14 Hydrogen atoms (¹H, including the protonation) = 14 × 1.007825 = 14.10955 Da

1 Nitrogen atom (¹⁴N) = 1 × 14.003074 = 14.003074 Da

Theoretical Exact Mass ([M+H]⁺) = 184.112024 Da

Experimental HRMS analysis of a synthesized sample of this compound would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, thereby confirming the elemental composition.

| Compound | Molecular Formula | Ion | Theoretical m/z | Expected Experimental m/z (± 5 ppm) |

|---|---|---|---|---|

| This compound | C₁₃H₁₃N | [M+H]⁺ | 184.1120 | 184.1111 - 184.1129 |

Fragmentation Analysis

In addition to confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable insights into the compound's structure through the analysis of its fragmentation patterns. While specific experimental data for this compound is not available in the public domain, a plausible fragmentation pathway can be proposed based on the known fragmentation of related aromatic and heterocyclic compounds.

Upon ionization and subsequent collision-induced dissociation (CID), the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentation. The primary fragmentation events would likely involve the cleavage of the bond between the pyridine and tolyl rings, as well as the loss of the methyl group.

Proposed Key Fragmentations:

Loss of a methyl radical (•CH₃): A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical, leading to the formation of a stable cation.

[C₁₃H₁₄N]⁺ → [C₁₂H₁₁N]⁺ + •CH₃

m/z ~ 168.08

Cleavage of the C-C bond between the rings: This would result in the formation of pyridinyl and tolyl fragments. The charge could be retained on either fragment.

Formation of the p-tolyl cation: [C₇H₇]⁺ (m/z ~ 91.05)

Formation of the 3-methylpyridinyl cation: [C₆H₆N]⁺ (m/z ~ 92.05)

Loss of hydrogen cyanide (HCN): Pyridine rings are known to fragment via the loss of HCN, leading to the formation of a five-membered ring fragment.

| Proposed Fragment Ion | Proposed Formula | Theoretical m/z | Description |

|---|---|---|---|

| [M-CH₃]⁺ | [C₁₂H₁₁N]⁺ | 168.0891 | Loss of a methyl radical from the molecular ion |

| [p-tolyl]⁺ | [C₇H₇]⁺ | 91.0548 | Cleavage of the inter-ring C-C bond |

| [3-methylpyridinyl]⁺ | [C₆H₆N]⁺ | 92.0500 | Cleavage of the inter-ring C-C bond |

HRMS Analysis of Derivatives

The HRMS analysis of derivatives of this compound would follow a similar logic. The introduction of various functional groups onto the pyridine or tolyl rings would result in predictable shifts in the mass of the molecular ion. The fragmentation patterns would also be influenced by the nature and position of these substituents. For instance, the introduction of an electron-withdrawing or electron-donating group would alter the stability of the fragment ions, potentially favoring certain fragmentation pathways over others. Detailed experimental HRMS and MS/MS studies would be essential for the definitive structural characterization of each new derivative.

Computational Chemistry and Theoretical Studies on 3 Methyl 2 P Tolyl Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the electronic and geometric properties of pyridine (B92270) derivatives. nih.gov Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to model the structure and properties of such compounds. nih.gov

The first step in most computational studies is geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms corresponding to the minimum energy on the potential energy surface. mdpi.com For 3-Methyl-2-(p-tolyl)pyridine, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation.

A critical conformational parameter for this molecule is the dihedral angle between the pyridine and the p-tolyl rings. This angle influences the extent of π-conjugation between the two aromatic systems and, consequently, the molecule's electronic properties. DFT calculations can precisely determine this angle. In related pyridine derivatives, carbon-nitrogen (C-N) bond lengths in the pyridine ring average around 1.395 Å, and C-N-C bond angles are approximately 121.31°. researchgate.net Similar values would be expected for this compound, with minor deviations due to the specific substituent effects of the methyl and tolyl groups.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For the related compound Tris[2-(p-tolyl)pyridine]iridium(III), the HOMO and LUMO energy levels have been reported, providing an approximation for the ligand's orbital energies within a complex. The distribution of these orbitals is crucial; in 2-(p-tolyl)pyridine systems, both HOMO and LUMO are typically π-orbitals distributed across the aromatic rings. researchgate.net The HOMO-LUMO gap helps in predicting the molecule's electronic transitions and its tendency to engage in chemical reactions. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Tris[2-(p-tolyl)pyridine]iridium(III) | 5.6 | 3.0 | 2.6 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates regions of varying electrostatic potential on the molecular surface. mdpi.com

Negative Regions (Red/Yellow): These areas are electron-rich and represent sites susceptible to electrophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-poor and indicate sites for potential nucleophilic attack. The hydrogen atoms of the aromatic rings are typically characterized by positive electrostatic potential. researchgate.net

The MEP map provides a visual guide to the molecule's reactive sites, highlighting the nitrogen atom as a primary center for interactions with electrophiles and protons. researchgate.net

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to verify molecular structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govrsc.org These calculations can help in the assignment of complex spectra and in distinguishing between different isomers. rsc.org The accuracy of these predictions has significantly improved, making them a reliable tool in structure elucidation. nih.govd-nb.info

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations provide the frequencies and intensities of vibrational modes. mdpi.com It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and to achieve better agreement with experimental spectra. researchgate.net

| Spectroscopic Parameter | Computational Method | Typical Level of Theory |

|---|---|---|

| NMR Chemical Shifts | DFT-GIAO nih.govrsc.org | B3LYP/6-31G(d) nih.gov |

| Vibrational Frequencies | DFT researchgate.net | B3LYP/6-311++G(d,p) researchgate.net |

Quantum Chemical Descriptors and Reactivity Predictions

From the electronic parameters obtained through DFT calculations, various quantum chemical descriptors can be derived to predict the global reactivity of a molecule. researchgate.net These descriptors are based on the energies of the frontier molecular orbitals and provide a quantitative measure of reactivity.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to receive electrons.

These descriptors are calculated using the energies of the HOMO and LUMO and are employed to understand and compare the reactivity of different chemical species. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. mdpi.com

For this compound, an MD simulation could be used to study its conformational landscape, particularly the rotation around the single bond connecting the pyridine and p-tolyl rings. A typical simulation protocol involves:

Placing the molecule in a simulation box, often with a solvent like water.

Choosing an appropriate force field (e.g., OPLS-AA) to describe the interatomic potentials. mdpi.com

Running the simulation under a specific ensemble (e.g., NPT, which maintains constant particle number, pressure, and temperature) for a duration sufficient to sample the relevant motions, such as 100 nanoseconds. plos.org

Analysis of the MD trajectory can yield valuable information. The Root-Mean-Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over time, while the Root-Mean-Square Fluctuation (RMSF) can identify the most flexible regions of the molecule. plos.orgnih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic environment and how it might interact with biological targets or other molecules. nih.gov

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms involving this compound and its derivatives. Density Functional Theory (DFT) is a commonly employed method to investigate the potential energy surfaces of reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. These theoretical investigations are crucial for understanding reaction feasibility, selectivity, and for optimizing reaction conditions.

A notable area of study for analogous compounds, such as 3-methyl-2-phenylpyridine (B78825), has been in the realm of palladium-catalyzed C-H activation and arylation reactions. nih.gov Mechanistic studies in this area often propose a turnover-limiting oxidation of a dimeric palladium complex. nih.gov Theoretical calculations can model the elementary steps of such catalytic cycles, including C-H bond cleavage, oxidative addition, and reductive elimination. For instance, a Hammett study on the Pd(OAc)₂-catalyzed reaction between 3-methyl-2-phenylpyridine and a diaryliodonium salt revealed a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing groups on the arylating agent. nih.gov This experimental finding can be rationalized through computational modeling of the electronic effects on the transition state energies.

Furthermore, kinetic isotope effect (KIE) studies, both experimental and theoretical, can provide insight into the rate-determining step of a reaction. The absence of an intermolecular KIE in the reaction of 3-methyl-2-phenylpyridine suggests that C-H bond cleavage occurs after the rate-determining step. nih.gov DFT calculations can be used to compute the vibrational frequencies of isotopically labeled molecules in their ground and transition states to predict theoretical KIE values, which can then be compared with experimental data to validate proposed mechanisms.

The study of reaction mechanisms extends to other reaction types as well. For example, the hetero-Diels-Alder reaction, a powerful tool in synthetic organic chemistry, has been investigated using Molecular Electron Density Theory (MEDT). nih.gov For a given reaction involving a this compound derivative, MEDT could be used to analyze the global electron density transfer at the transition state, providing insights into the polar nature of the reaction and predicting its regioselectivity and stereoselectivity. nih.gov

| Computational Method | Application in Reaction Mechanism Studies | Example Insights |

| Density Functional Theory (DFT) | Calculation of potential energy surfaces, transition state geometries, and activation energies. | Identification of the rate-determining step, rationalization of product selectivity. |

| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes during a reaction. | Understanding the polar nature of cycloaddition reactions and predicting stereochemical outcomes. nih.gov |

| Hammett Analysis (Computational) | Correlation of reaction rates with substituent electronic effects. | Predicting the effect of different functional groups on the reaction rate. nih.gov |

| Kinetic Isotope Effect (KIE) Calculations | Prediction of changes in reaction rate upon isotopic substitution. | Elucidating whether a specific bond cleavage is involved in the rate-determining step. nih.gov |

In Silico Screening and Virtual Ligand Design

The scaffold of this compound is a valuable starting point for the design of novel bioactive molecules. In silico screening and virtual ligand design are computational techniques that enable the rapid evaluation of large libraries of virtual compounds based on this scaffold, identifying promising candidates for further experimental investigation. These methods are integral to modern drug discovery and materials science.

Molecular docking is a primary tool in virtual screening. researchgate.net This technique predicts the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. For derivatives of this compound, docking studies could be performed against a protein of interest to assess their potential as inhibitors or modulators. The process involves generating a 3D model of the ligand, placing it in the binding site of the receptor, and using a scoring function to estimate the strength of the interaction. For example, studies on other pyridine derivatives have utilized molecular docking to understand their binding modes with specific enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another key aspect of in silico design. 3D-QSAR models correlate the biological activity of a series of compounds with their 3D physicochemical properties. By generating a library of virtual analogs of this compound with diverse substituents, a QSAR model can be built to predict the activity of unsynthesized compounds. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency.

Furthermore, the principles of molecular mimicry can guide the design of new ligands. For instance, a substituted pyridine derivative has been successfully designed as a tripeptidomimetic scaffold. nih.gov Conformational analysis and electrostatic comparisons with a natural peptide were used to inform the design of the pyridine-based mimetic. nih.gov This approach could be applied to this compound to design mimetics of other biologically important molecules. Computational analysis of the conformational preferences of these mimetics can provide insights into their potential to adopt bioactive conformations. nih.gov

The design of improved ligands also benefits from a deep understanding of non-covalent interactions, such as π-π stacking. nih.gov Quantum chemical calculations can be employed to investigate how substitutions on the aromatic rings of this compound influence these crucial interactions, which are often vital for ligand binding within protein active sites. nih.gov

| In Silico Technique | Purpose in Ligand Design | Application to this compound Systems |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. researchgate.net | Screening virtual libraries of derivatives against specific enzymes or receptors to identify potential drug candidates. |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. | Predicting the biological activity of novel, unsynthesized derivatives to guide synthetic efforts. |

| Molecular Mimicry Design | Designing molecules that mimic the structure and function of natural ligands. nih.gov | Using the this compound scaffold to create mimetics of peptides or other bioactive molecules. nih.gov |

| Quantum Chemical Calculations | Analyzing non-covalent interactions and electronic properties. nih.gov | Optimizing substituent patterns to enhance π-π stacking and other key binding interactions. nih.gov |

Biological and Pharmacological Significance of 3 Methyl 2 P Tolyl Pyridine Derivatives

Anti-Inflammatory Activities and Cyclooxygenase (COX) Inhibition

Derivatives of pyridine (B92270) scaffolds are recognized for their anti-inflammatory effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (B1171923).

Selective COX-2 Inhibitors

The discovery of two isoforms of the COX enzyme, COX-1 and COX-2, was a significant advancement in anti-inflammatory drug development. While COX-1 is involved in baseline physiological functions, COX-2 is typically induced during inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Within this context, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized as selective COX-2 inhibitors. One particularly potent compound from this series was 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (compound 5n ). nih.gov This derivative, which incorporates both methyl and p-tolyl moieties within a fused pyridine structure, demonstrated significant potency and selectivity against the COX-2 enzyme. nih.gov

In vitro enzyme inhibition assays revealed that this compound has a high affinity for the COX-2 active site. nih.gov The structural basis for this selectivity lies in the larger active site of the COX-2 isozyme, which features a secondary pocket not present in COX-1. nih.gov The methanesulfonyl (SO2Me) pharmacophore of the inhibitor can fit into this secondary pocket, leading to selective inhibition. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 35.6 | 0.07 | 508.6 |

Antinociceptive Effects

The anti-inflammatory properties of COX inhibitors are closely linked to their antinociceptive (pain-relieving) effects, as prostaglandins are key mediators of pain signaling. The efficacy of the aforementioned 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine derivative was assessed using the formalin test, a model for tonic pain. The results from this test indicated that the compound possessed significant antinociceptive activity compared to the control group. nih.gov

Anticancer and Cytotoxic Potentials

Pyridine derivatives represent a versatile and promising class of compounds in the search for new anticancer agents. ijsat.org Their structural diversity allows for the targeting of various molecular pathways involved in cancer progression, such as cell cycle regulation and angiogenesis. ijsat.org

Activity against Specific Cancer Cell Lines (e.g., HepG2, MDA MB 231, A549, MCF-7)

Research into novel thieno[3,2-b]pyridine (B153574) derivatives has identified compounds with promising antitumor potential against triple-negative breast cancer (TNBC) cell lines. One such study focused on the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. Among these, Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate was evaluated for its cell growth inhibitory effects on the MDA-MB-231 and MDA-MB-468 TNBC cell lines. mdpi.com

The antitumor potential was assessed using the sulforhodamine B assay. The results showed that this p-tolyl substituted thienopyridine derivative exhibited growth inhibition against both TNBC cell lines, while showing minimal toxicity against the non-tumorigenic MCF-12A mammary epithelial cell line. mdpi.com

| Compound | Cell Line | GI₅₀ (µM) |

|---|---|---|

| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 | 22.9 |

| MDA-MB-468 | > 50 |

While extensive data on the specific 3-methyl-2-(p-tolyl)pyridine core is limited, broader studies on pyridine-ureas have shown potent activity. For instance, certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas displayed excellent anti-proliferative activity against the MCF-7 breast cancer cell line. mdpi.com

Mechanisms of Anticancer Action (e.g., inhibition of cell proliferation, invasiveness)

The mechanisms underlying the anticancer effects of these pyridine derivatives are multifaceted. For the promising thienopyridine derivatives, further studies were conducted to elucidate their mode of action. The most active compounds were investigated for their effects on cell viability, cell proliferation, and cell cycle profile. mdpi.com

Studies on Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate and related active compounds revealed that they caused a decrease in the number of viable MDA-MB-231 cells, which correlated with a reduction in the percentage of proliferating cells. mdpi.com Furthermore, analysis of the cell cycle profile showed that the compound induced an increase in the G0/G1 phase and a decrease in the S phase, suggesting an inhibitory effect on cell cycle progression. mdpi.com

Other related pyridine derivatives have been shown to act through different mechanisms. For example, a series of pyridine-ureas were found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis, which is crucial for tumor growth. mdpi.com

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The pyridine scaffold is a core component of many compounds exhibiting a wide range of antimicrobial activities. nih.govmdpi.com Research into variously substituted pyridine derivatives has demonstrated their potential as antibacterial and antifungal agents.

One study investigated the antibacterial properties of several 2-amino-4-aryl-6-arylthiopyridine-3,5-dicarbonitrile derivatives. Among the synthesized compounds was 2-Amino-4-(p-tolyl)-6-(p-tolylthio)pyridine-3,5-dicarbonitrile . This compound was tested for its toxicity against several strains of E. coli. The results indicated that the toxicity of these pyridine derivatives likely depends on their interaction with the bacterial cell membrane, potentially altering its hydrophobicity and compromising its integrity. nih.gov While specific MIC values for this compound were not detailed in the context of a broad spectrum of microbes, the study highlighted the potential of such substituted pyridines as antibacterial agents. nih.gov

Other Noteworthy Biological Activities

Derivatives of this compound represent a class of heterocyclic compounds with significant potential for a range of biological and pharmacological activities. While not as extensively studied as some other pyridine-based scaffolds, the structural motifs present in these molecules suggest promising avenues for therapeutic applications. This section explores several noteworthy biological activities, drawing on research conducted on structurally related pyridine derivatives to infer the potential of the this compound series.

Anticonvulsant Properties

The pyridine nucleus is a key pharmacophore in a number of anticonvulsant agents. Research into various classes of pyridine derivatives has demonstrated their potential in the management of seizures. Although direct studies on this compound derivatives are limited, the examination of structurally analogous compounds provides valuable insights.

A series of 2-aryl-2-(pyridin-2-yl)acetamides have been synthesized and evaluated for their anticonvulsant activity in various animal models of epilepsy. nih.govbris.ac.uk These compounds showed broad-spectrum activity in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, which are standard screening models for anticonvulsant drugs. nih.govbris.ac.uk The activity of these compounds suggests that the 2-arylpyridine scaffold is a promising starting point for the development of new anticonvulsant therapies.

Furthermore, studies on N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have also revealed significant anticonvulsant effects in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. nih.gov Notably, N-(3-methylpyridine-2-yl) derivatives within this series were among the most active compounds, highlighting the potential importance of the 3-methylpyridine (B133936) moiety for anticonvulsant activity. nih.gov Additionally, a series of 2-substituted-3-arylpyrido[2,3-d]pyrimidinones, which feature a fused pyridine ring, displayed potent anti-seizure activity in murine models. nih.gov

The following table summarizes the anticonvulsant activity of some representative pyridine derivatives.

| Compound Class | Key Structural Features | Anticonvulsant Activity Models | Reference |

| 2-aryl-2-(pyridin-2-yl)acetamides | 2-arylpyridine core | MES, scMET, 6 Hz, kindling | nih.govbris.ac.uk |

| N-(pyridine-2-yl) derivatives of 2-azaspiro diones | N-substituted pyridine | MES, scPTZ | nih.gov |

| 2-substituted-3-arylpyrido[2,3-d]pyrimidinones | Fused pyridine ring system | MES, scPTZ | nih.gov |

These findings collectively suggest that derivatives of this compound, which combine the 2-arylpyridine feature with a methyl substitution on the pyridine ring, are worthy of investigation as potential anticonvulsant agents.

Antidiabetic Applications

Pyridine and its derivatives have emerged as a significant class of compounds in the search for novel antidiabetic agents. jchemrev.com Various pyridine-containing scaffolds have been explored for their ability to modulate key targets involved in glucose homeostasis.

One area of interest is the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. The inhibition of these enzymes can help to control postprandial hyperglycemia. Studies on various synthetic pyridine derivatives have shown promising inhibitory activity against these enzymes. jchemrev.comresearchgate.net For instance, a series of aryl-substituted pyrazolo[3,4-b]pyridine derivatives demonstrated significant α-amylase inhibitory activity, with some compounds showing better efficacy than the reference drug acarbose. mdpi.comnih.gov

The following table presents data on the α-amylase inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives, illustrating the potential for pyridine-based compounds in this therapeutic area.

| Compound | IC50 (µM) for α-amylase inhibition | Reference |

| Derivative 6b | 5.14 | mdpi.com |

| Derivative 6c | 5.15 | mdpi.com |

| Derivative 6g | 5.20 | mdpi.com |

| Derivative 6h | 5.56 | mdpi.com |

| Acarbose (Reference) | 200.1 | mdpi.com |

Given that the this compound structure can be considered a bioisostere of other biologically active aryl-substituted pyridines, it is plausible that its derivatives could also exhibit antidiabetic properties through similar mechanisms.

Neuropharmacological Activities (e.g., Anxiolytic, Antidepressant)

The central nervous system (CNS) is a key target for many pyridine-containing drugs. The structural versatility of the pyridine ring allows for the design of ligands that can interact with a wide range of CNS receptors and enzymes.

Research into 1,3,5-trisubstituted-2-pyrazoline derivatives has revealed significant antidepressant and anti-anxiety activities in various in vivo models. nih.gov While not direct derivatives of this compound, these findings underscore the potential of heterocyclic compounds with aryl substitutions to modulate mood and anxiety. The antidepressant and anxiolytic properties of these pyrazoline derivatives are thought to be mediated, at least in part, through the inhibition of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters. nih.gov

Furthermore, a class of 2-pyridinemethylamine derivatives has been identified as potent and selective agonists at 5-HT1A receptors. nih.gov These receptors are implicated in the pathophysiology of anxiety and depression, and their modulation is a key strategy in the development of anxiolytic and antidepressant drugs. The lead compounds from this series demonstrated significant antidepressant potential in the forced swimming test in rats. nih.gov

Anti-osteoporosis Agents

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. rsc.org Recent research has explored the potential of various heterocyclic compounds as novel anti-osteoporosis agents.

A series of coumarin–imidazo[1,2-a]pyridine (B132010) hybrids have been synthesized and evaluated for their osteoprotective properties. rsc.org These compounds were found to promote osteoblast differentiation, a key process in bone formation. rsc.org In a co-culture model of bone metastasis, these hybrids were able to reverse the negative impact of cancer cells on osteoblast differentiation, suggesting their potential to re-establish bone homeostasis. rsc.org

In another study, novel pyrimidine (B1678525) derivatives were identified as potent bone anabolic agents that promote osteogenesis via the BMP2/SMAD1 signaling pathway. nih.gov While these compounds are not direct analogues of this compound, they demonstrate that heterocyclic scaffolds can be designed to promote bone formation.

The potential for this compound derivatives in this therapeutic area remains to be explored, but the findings from related heterocyclic systems provide a rationale for future investigations.

Structure-Activity Relationship (SAR) Studies

The biological activity of a series of compounds is intimately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for a particular pharmacological effect. For derivatives of this compound, SAR insights can be gleaned from studies on structurally related anticonvulsant and antidiabetic agents.

In the context of anticonvulsant activity, studies on 2-aryl-2-(pyridin-2-yl)acetamides have revealed important SAR trends. nih.govbris.ac.uk It was observed that the highest activity resided in compounds with an unsubstituted phenyl ring or those with ortho- and meta-substituents on the phenyl ring. nih.govbris.ac.uk This suggests that the position of substituents on the tolyl group of this compound derivatives could significantly influence their anticonvulsant potential. General SAR principles for anticonvulsants also highlight the importance of features such as aromatic rings and N-heterocycles for activity against various seizure types. firsthope.co.in

For antidiabetic activity, SAR studies of pyrazolo[3,4-b]pyridine derivatives as α-amylase inhibitors have provided valuable information. mdpi.com The conversion of ester derivatives to their corresponding hydrazides led to a significant enhancement in anti-diabetic activity, attributed to the ability of the hydrazide functional group to interact with the active site of the α-amylase enzyme. mdpi.com This indicates that modifications to the functional groups attached to the core this compound scaffold could be a fruitful strategy for optimizing antidiabetic efficacy.

Molecular Docking and Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method provides valuable insights into the molecular basis of drug action and can guide the design of more potent and selective inhibitors.

In the field of anticonvulsant research, molecular docking studies have been employed to understand the interactions of pyridine-containing compounds with various biological targets. For instance, docking studies of N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) with targets such as the GABAA receptor and GABA aminotransferase (GABA-AT) have helped to elucidate its potential multifactorial mechanism of anticonvulsant activity. rrpharmacology.ru

Similarly, in the context of antidiabetic drug discovery, molecular docking has been used to investigate the binding of pyrazolo[3,4-b]pyridine derivatives to the active site of the α-amylase enzyme. mdpi.comnih.gov These studies revealed that both ester and hydrazide derivatives exhibit good binding affinity, with the hydrazide derivatives showing even better interactions, which is consistent with their in vitro activity. mdpi.com Docking studies of novel imeglimin (B608072) derivatives, which are structurally related to metformin, have also been performed to predict their interactions with SIRT1 and GSK-3β, two important targets in diabetes. nih.gov

These examples demonstrate the utility of molecular docking in understanding the receptor interactions of pyridine derivatives. For the this compound series, docking studies could be instrumental in identifying potential biological targets and in designing derivatives with improved pharmacological profiles for various therapeutic applications.

Emerging Applications and Materials Science Perspectives

Pyridine (B92270) Derivatives in Industrial Applications (e.g., agrochemicals, dyes)

Pyridine-based compounds are integral to the agrochemical industry, serving as the chemical backbone for a range of fungicides, insecticides, and herbicides. researchgate.netnih.gov The efficacy of these pesticides often stems from the pyridine ring's ability to interact with biological targets in pests and weeds. chempanda.com The global market for pyridine and its derivatives reflects their importance, with a significant portion dedicated to agricultural applications. agropages.com

Agrochemicals:

The structural motif of a substituted pyridine is found in numerous commercially successful agrochemicals. The nitrogen atom in the pyridine ring can be crucial for the molecule's mode of action, influencing its solubility, stability, and ability to bind to active sites within the target organism. For instance, the chlorination of pyridine is a key step in the synthesis of the widely used insecticide chlorpyrifos. chempanda.com The development of new pyridine-based agrochemicals is an ongoing area of research, driven by the need to overcome resistance in pests and to create more effective and environmentally benign products. researchgate.net

Table 1: Examples of Pyridine Derivatives in Agrochemicals

| Agrochemical Class | Example Compound Containing a Pyridine Moiety | Primary Application |

|---|---|---|

| Insecticide | Chlorpyrifos | Control of insect pests on a variety of crops |

| Herbicide | Paraquat | Broad-spectrum weed control |

| Herbicide | Diquat | Aquatic weed control and crop desiccation |

This table presents examples of agrochemicals that incorporate a pyridine structure, illustrating the versatility of this chemical class in agriculture.

Dyes:

In the dye industry, the pyridine ring acts as a chromophore, a component of a molecule responsible for its color. wikipedia.org Azo dyes containing a pyridine ring are noted for their deep colors and good dyeing properties, which are attributed to the electronic characteristics of the heterocyclic ring. nih.gov These dyes can exhibit excellent sublimation fastness on various fibers. The synthesis of novel pyridine azo disperse dyes is an active area of research, with aims to produce compounds with superior fastness properties and even antimicrobial activity. nih.govresearchgate.net The conjugated system of alternating single and double bonds within the pyridine ring and connected aromatic systems is fundamental to their ability to absorb light in the visible spectrum. wikipedia.org

Coordination Chemistry of Pyridine Ligands and Metal Complexes

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is central to the extensive field of coordination chemistry involving pyridine and its derivatives. wikipedia.org Substituted pyridines, including those with aryl groups like 2-(p-tolyl)pyridine, can form stable complexes with a wide range of transition metals. researchgate.netmdpi.com

The coordination of a pyridine ligand to a metal center can significantly alter the electronic and steric properties of the resulting metal complex. nih.gov The nature and position of substituents on the pyridine ring, such as the methyl and tolyl groups in 3-Methyl-2-(p-tolyl)pyridine, can fine-tune these properties. For instance, ortho-substituted pyridines can introduce steric hindrance that influences the geometry of the metal complex. rsc.org

2-Arylpyridines are known to act as bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and a carbon atom of the aryl ring, forming a cyclometalated compound. mdpi.commdpi.com These cyclometalated complexes of metals like palladium and gold have been extensively studied for their unique chemical and photophysical properties. mdpi.commdpi.comresearchgate.net

Table 2: Coordination Behavior of Pyridine Ligands

| Metal Ion | Pyridine Ligand Type | Resulting Complex Geometry (Examples) | Key Features and Applications |

|---|---|---|---|

| Pd(II), Pt(II), Au(III) | 2-Arylpyridines | Square Planar | Catalysis, Luminescent Materials |

| Ru(II), Fe(II) | 2,2'-Bipyridine (a related diimine ligand) | Octahedral | Photoredox Catalysis, Sensors |

| Co(II), Zn(II) | 2-Substituted Pyridines | Distorted Tetrahedral | Polymorphism, Crystal Engineering |

This interactive table summarizes the diverse coordination chemistry of pyridine-based ligands with various transition metals, highlighting the resulting geometries and application areas.

The electronic properties of the metal complexes can be systematically modified by introducing electron-donating or electron-withdrawing groups onto the pyridine ring. nih.gov This ability to tune the electronic structure is critical for designing complexes with specific catalytic activities or optical properties. acs.org

Role in Optics and Electronic Materials

Pyridine derivatives are increasingly utilized in the development of advanced optical and electronic materials due to their unique electronic and photophysical properties. nbinno.commdpi.com The presence of the pyridine ring can lead to materials with tunable electronic band gaps, charge transport capabilities, and light-emitting efficiencies. nbinno.com

These compounds are explored for applications in:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials can function as electron-transporters in OLEDs, facilitating the efficient injection and transport of electrons. rsc.org The electron-withdrawing nature of the pyridine ring helps in lowering the energy levels of molecular orbitals, which is beneficial for electron transport.

Solar Cells: Pyridine derivatives are used in dye-sensitized solar cells and perovskite solar cells, where they can act as components of the light-harvesting dye or as hole-transporting materials. mdpi.com

Fluorescent Sensors: The fluorescence properties of some pyridine derivatives are sensitive to their environment, making them suitable for use as chemosensors for detecting metal ions and other analytes. mdpi.com The coordination of a metal ion to the pyridine nitrogen can cause a detectable change in the fluorescence emission.

Nonlinear Optical (NLO) Materials: Polymers containing pyridine N-oxide moieties have been investigated for their potential as NLO materials, which have applications in optical communications and data storage. cambridge.org

The introduction of substituents on the pyridine ring, as in this compound, can be used to modify the optical and electronic properties of the resulting materials. For example, extending the conjugated π-system through the tolyl group can shift the absorption and emission wavelengths.

Potential in Polymer and Copolymer Synthesis

Pyridine-containing polymers are a class of materials with a wide range of potential applications due to the inherent properties of the pyridine unit, such as its ability to form hydrogen bonds, coordinate with metal ions, and its pH sensitivity. rsc.org The synthesis of polymers incorporating pyridine derivatives can be achieved through various methods, including the polymerization of vinyl-substituted pyridines or by incorporating pyridine-containing monomers into copolymers. mdpi.comdntb.gov.ua

The presence of pyridine moieties in a polymer backbone or as pendant groups can impart several desirable characteristics:

Thermal Stability: The incorporation of rigid pyridine fragments into a polymer chain can enhance its thermal stability. rsc.org

Modified Solubility: The polarity of the pyridine unit can influence the solubility of the polymer in different solvents.

Functional Materials: Pyridine-containing polymers can be used to create functional materials such as membranes for fuel cells, where the basic nitrogen atom can play a role in proton transport. rsc.org

Self-Assembly: The ability of pyridine units to participate in non-covalent interactions like hydrogen bonding can be used to direct the self-assembly of block copolymers into well-defined nanostructures. rsc.org

The synthesis of copolymers containing pyridine allows for the combination of the properties of the pyridine monomer with those of other monomers, leading to materials with tailored functionalities. For example, copolymers of pyridine with thiophene or other heteroaromatic compounds have been investigated as conducting polymers. acs.org The living polymerization of pyridine-based monomers is an area of active research, as the coordination of the pyridine nitrogen to the catalyst can sometimes pose a challenge. chemrxiv.org

Conclusions and Future Research Trajectories

Summary of Key Findings and Contributions

Current research on substituted pyridines strongly suggests that the 3-Methyl-2-(p-tolyl)pyridine core is a viable candidate for further investigation. The pyridine (B92270) ring is a well-established pharmacophore, and its substitution pattern significantly influences its biological activity. tandfonline.comsarchemlabs.com The presence of a methyl group at the 3-position and a tolyl group at the 2-position creates a unique electronic and steric profile that could lead to novel interactions with biological targets. General synthesis methodologies for polysubstituted pyridines, such as the Kröhnke synthesis and Suzuki-Miyaura coupling, provide established pathways for accessing this scaffold. wikipedia.orgnih.govlibretexts.org

Unexplored Avenues in Synthesis and Derivatization

While general synthetic routes are applicable, the optimization of a high-yield, scalable synthesis of this compound remains an important initial step for future research. Beyond the parent compound, a systematic exploration of its derivatization is a key avenue for discovering novel bioactive molecules.

Table 1: Potential Derivatization Strategies for this compound

| Position of Derivatization | Potential Functional Groups to Introduce | Potential Synthetic Methods |

| Pyridine Ring (Positions 4, 5, 6) | Halogens, Nitro groups, Amino groups, Hydroxyl groups | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution |

| Methyl Group (at position 3) | Carboxylic acid, Halogens, Hydroxyl group | Oxidation, Radical Halogenation, Functional Group Interconversion |

| Tolyl Moiety | Additional substituents on the phenyl ring | Modification of starting materials for the initial synthesis |

Further research could focus on the development of novel catalytic methods for the regioselective functionalization of the pyridine ring, which is a significant challenge in pyridine chemistry. researchgate.net

Advanced Biological Screening and In Vivo Studies

The true potential of this compound and its derivatives can only be unlocked through comprehensive biological screening. Based on the activities of structurally similar compounds, several therapeutic areas warrant investigation.

Table 2: Prioritized Areas for Biological Screening

| Therapeutic Area | Rationale Based on Related Compounds | Proposed In Vitro Assays |

| Anticancer | Many pyridine derivatives exhibit potent antitumor activity. nih.govrrpharmacology.ru | Cell viability assays (e.g., MTT) against a panel of cancer cell lines, kinase inhibition assays. |

| Anti-inflammatory | 2,3-disubstituted pyridines have been identified as PDE4 inhibitors with anti-inflammatory properties. nih.gov | Lipopolysaccharide (LPS)-induced cytokine release in macrophages, cyclooxygenase (COX) inhibition assays. |

| Neuropharmacology | Substituted pyridines are known to interact with nicotinic acetylcholine receptors. nih.gov | Radioligand binding assays for various CNS receptors, functional assays in neuronal cell lines. |

| Antimicrobial | The pyridine scaffold is present in numerous antimicrobial agents. researchgate.netmdpi.com | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. |

Promising lead compounds identified through in vitro screening should be advanced to in vivo studies in relevant animal models to evaluate their efficacy, pharmacokinetics, and preliminary safety profiles. mdpi.com

Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to guide and accelerate the discovery of novel derivatives of this compound with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. nih.govnih.govresearchgate.net These models can help in understanding the relationship between the structural features of the molecules and their biological activity, and in designing new compounds with improved potency.

Molecular Docking: Docking simulations can be used to predict the binding modes of this compound derivatives within the active sites of specific biological targets, such as protein kinases or enzymes. nih.gov This can provide insights into the key molecular interactions responsible for biological activity and guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can be utilized to study the dynamic behavior of the ligand-protein complexes and to assess the stability of the predicted binding modes. nih.gov

These computational approaches, when used in conjunction with experimental studies, can significantly streamline the drug discovery process.

Multidisciplinary Research Opportunities

The versatility of the pyridine core opens up research opportunities beyond medicinal chemistry. doaj.org

Materials Science: Pyridine-containing molecules are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and coordination polymers. researchgate.netrsc.orgacs.org The specific substitution pattern of this compound could lead to novel materials with unique photophysical or electronic properties.

Catalysis: Pyridine derivatives can act as ligands for transition metal catalysts. researchgate.net The synthesis and evaluation of metal complexes of this compound could lead to the discovery of new catalysts for a variety of organic transformations.

Agrochemicals: The pyridine ring is a common feature in many pesticides and herbicides. tandfonline.com The exploration of the biological activity of this compound derivatives in an agricultural context could yield new crop protection agents.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-2-(p-tolyl)pyridine, and what are their mechanistic considerations?

- Answer : The synthesis of pyridine derivatives often employs multicomponent reactions or transition metal-mediated coupling. For example, the Chichibabin pyridine synthesis (a one-pot cyclization of aldehydes, ammonia, and ketones) is a classical method for constructing substituted pyridines . For this compound, a modified approach could involve refluxing precursors like p-tolylboronic acid with methyl-substituted pyridine intermediates in the presence of a palladium catalyst (Suzuki-Miyaura coupling). Mechanistically, this involves oxidative addition, transmetallation, and reductive elimination steps. Alternatively, copper(II)-mediated oxidative coupling (as seen in related p-tolylpyridine syntheses) may facilitate C–N bond formation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer : Key techniques include: